molecular formula C25H34N4O4S B13769607 N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide CAS No. 69079-54-5

N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

Cat. No.: B13769607
CAS No.: 69079-54-5
M. Wt: 486.6 g/mol
InChI Key: PMLCWCLNAKFIMB-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring two distinct moieties:

  • A thienoimidazolone core (5-(2-oxohexahydrothieno[3,4-d]imidazol-4-yl)pentanamide), which is analogous to the bicyclic structure of biotin (vitamin B7). This core is critical for interactions with proteins like avidin or streptavidin, commonly exploited in biochemical assays .
  • A naphthalen-1-yloxypropylaminoethyl substituent (N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]), which introduces a hydrophobic aromatic group and a hydroxypropyl linker. This moiety may enhance membrane permeability or confer fluorescence properties due to the naphthalene system .

Its molecular weight is estimated at ~508.6 g/mol (based on structural analysis), significantly larger than simpler biotin derivatives, suggesting reduced aqueous solubility compared to unmodified biotin .

Properties

CAS No.

69079-54-5

Molecular Formula

C25H34N4O4S

Molecular Weight

486.6 g/mol

IUPAC Name

N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide

InChI

InChI=1S/C25H34N4O4S/c30-18(15-33-21-9-5-7-17-6-1-2-8-19(17)21)14-26-12-13-27-23(31)11-4-3-10-22-24-20(16-34-22)28-25(32)29-24/h1-2,5-9,18,20,22,24,26,30H,3-4,10-16H2,(H,27,31)(H2,28,29,32)

InChI Key

PMLCWCLNAKFIMB-UHFFFAOYSA-N

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCNCC(COC3=CC=CC4=CC=CC=C43)O)NC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the pentanamide chain under specific reaction conditions, such as controlled temperature and pH levels .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would likely include purification steps such as recrystallization or chromatography to obtain the desired purity level .

Chemical Reactions Analysis

Types of Reactions

N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve specific temperatures, solvents, and pH levels to optimize the reaction yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could produce compounds with different functional groups .

Scientific Research Applications

N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[(2-hydroxy-3-naphthalen-1-yloxypropyl)amino]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. This interaction can affect various cellular pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional distinctions from analogous biotin derivatives and naphthalene-containing molecules are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Key Structural Features Molecular Weight Key Functional Groups Applications/Potential Use
Target Compound Thienoimidazolone + naphthalen-1-yloxypropylaminoethyl ~508.6 Hydroxy, naphthyloxy, amide Drug delivery, fluorescence probes
N-(2-Aminoethyl)biotinamide (Biotin-EDA) Thienoimidazolone + aminoethyl 287.38 Amino, amide Streptavidin binding, bioconjugation
N-(2-Hydroxyethyl)biotinamide Thienoimidazolone + hydroxyethyl 287.38 Hydroxyethyl, amide Improved solubility, biotinylation
N-[2-(2-Hydroxyethoxy)ethyl]biotinamide (Biotin-PEG2-OH) Thienoimidazolone + PEG2-OH ~400–450* Ether, hydroxy Enhanced solubility, prolonged half-life
Triazole-naphthalene derivatives (6a-m, 7a-m) Naphthalene-oxy + triazole + acetamide ~350–450 Triazole, naphthyloxy, amide Antimicrobial/anticancer agents (inferred)

Notes:

  • Biotin-EDA (): The aminoethyl group facilitates covalent conjugation to carboxylated surfaces or biomolecules. Its lack of aromaticity limits hydrophobic interactions compared to the target compound.
  • Biotin-PEG2-OH (): PEGylation enhances biocompatibility and circulation time, but the target compound’s naphthalene group may offer superior tissue penetration in hydrophobic environments .
  • Triazole-naphthalene derivatives (): These compounds share the naphthalene-oxy motif but utilize a triazole-acetamide backbone. Their antimicrobial activity (inferred from nitro-substituents in 6b-c) contrasts with the target’s likely role in protein binding or drug delivery .

Key Research Findings :

Biotin Derivatives: Modifications to the ethylenediamine linker (e.g., aminoethyl, hydroxyethyl, PEG) significantly alter solubility and binding kinetics. For instance, PEGylated biotin derivatives show reduced non-specific interactions in immunochemical assays .

Naphthalene-oxy Groups : Compounds with naphthalene-oxy substituents exhibit enhanced fluorescence and hydrophobic binding, as seen in triazole derivatives (). This suggests the target compound may serve dual roles in imaging and targeted delivery .

Thienoimidazolone Core: The biotin-like core retains high affinity for streptavidin (KD ~10⁻¹⁵ M for biotin), but bulky substituents (e.g., naphthalene-oxy) may sterically hinder binding, necessitating empirical validation .

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